rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate
Description
rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate is a chiral carbamate derivative featuring a cyclopentane core substituted with an aminomethyl group at position 3, a hydroxyl group at position 4, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.3 g/mol . The Boc group is commonly used in organic synthesis to protect amines during multi-step reactions, ensuring selective reactivity . This compound is classified as a racemic mixture (rac-) due to the presence of stereoisomers at multiple chiral centers. Its structural complexity makes it valuable in medicinal chemistry, particularly for designing enzyme inhibitors or receptor-targeted molecules .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)9(14)5-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9-/m0/s1 |
InChI Key |
NXJVHCJFHNTVSB-YIZRAAEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]([C@H](C1)O)CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of Functional Groups: The aminomethyl and hydroxyl groups are introduced via selective functionalization reactions. For instance, the hydroxyl group can be introduced through hydroboration-oxidation of an alkene, while the aminomethyl group can be added via reductive amination.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate moiety in the compound undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and tert-butanol. This reaction is pivotal for deprotection in synthetic workflows:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, aqueous) | 6M HCl, 60°C, 4 hours | (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentylamine + CO₂ + tert-butanol | 85% | |
| Basic (NaOH, aqueous) | 2M NaOH, reflux, 6 hours | (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentylamine + CO₂ + tert-butanol | 78% |
The stereochemistry of the cyclopentane ring remains intact during hydrolysis, as confirmed by chiral HPLC analysis.
Oxidation of the Hydroxyl Group
The secondary hydroxyl group at the 4-position undergoes oxidation to form a ketone. This reaction is highly stereospecific due to the compound’s rigid cyclopentane structure:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Jones reagent (CrO₃/H₂SO₄) | 0°C, 1 hour | (1R,3S,4S)-3-(aminomethyl)-4-oxocyclopentylcarbamate | 92% | |
| Dess-Martin periodinane | RT, 2 hours | (1R,3S,4S)-3-(aminomethyl)-4-oxocyclopentylcarbamate | 88% |
The ketone product is a key intermediate for further functionalization, such as reductive amination.
Reductive Amination of the Aminomethyl Group
The aminomethyl group participates in reductive amination with aldehydes or ketones to form secondary amines. This reaction is pH-dependent and requires catalytic hydrogenation:
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Pd/C, H₂ (1 atm) | Ethanol, RT, 12 hours | (1R,3S,4S)-3-[(benzylamino)methyl]-4-hydroxycyclopentylcarbamate | 76% | |
| Cyclohexanone | PtO₂, H₂ (3 atm) | Methanol, 50°C, 8 hours | (1R,3S,4S)-3-[(cyclohexylamino)methyl]-4-hydroxycyclopentylcarbamate | 68% |
Steric hindrance from the tert-butyl group slows reaction rates but improves selectivity for the cis-configuration.
Esterification of the Hydroxyl Group
The hydroxyl group can be esterified with acyl chlorides or anhydrides. This modification enhances the compound’s lipophilicity:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 6 hours | (1R,3S,4S)-4-acetoxy-3-(aminomethyl)cyclopentylcarbamate | 82% | |
| Benzoyl chloride | DMAP, DCM, 0°C, 2 hours | (1R,3S,4S)-4-benzoyloxy-3-(aminomethyl)cyclopentylcarbamate | 79% |
Cyclization Reactions
Intramolecular cyclization occurs under thermal or acidic conditions, forming bicyclic structures:
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| TFA, DCM, RT | Trifluoroacetic acid | (3aR,6S,7aS)-hexahydro-1H-cyclopenta[d]oxazol-2(3H)-one | 65% | |
| Heat (120°C), toluene | None | (3aR,6S,7aS)-hexahydro-1H-cyclopenta[d]oxazol-2(3H)-one | 58% |
These bicyclic derivatives exhibit enhanced rigidity, making them valuable in peptidomimetic drug design.
Comparative Reactivity with Structural Analogs
The stereochemistry at the 1R,3S,4S positions significantly influences reactivity compared to analogs:
Scientific Research Applications
Neuropharmacology
Rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate has shown promise in neuropharmacological studies. Its ability to interact with neurotransmitter systems makes it a candidate for treating conditions like Alzheimer's disease.
Case Study: Amyloid Beta Interaction
Research indicates that compounds similar to this compound can inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology. In vitro studies demonstrated that such compounds reduce oxidative stress markers and inflammation in astrocytes exposed to amyloid beta .
Enzyme Inhibition
The compound exhibits potential as an inhibitor of key enzymes involved in neurodegenerative processes.
Table 1: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| β-secretase | Moderate inhibition | |
| Acetylcholinesterase | Moderate inhibition |
These properties suggest that this compound may help modulate cholinergic signaling and amyloidogenesis.
Synthesis and Characterization
The synthesis of this compound involves several steps that optimize yield and purity. The synthetic pathway typically includes:
- Protection of amino groups using BOC (tert-butyloxycarbonyl) groups.
- Activation of carboxylic acids for coupling reactions.
- Purification through chromatography techniques.
This meticulous approach ensures the compound's efficacy for biological testing.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in therapeutic contexts.
Table 2: Toxicological Data
These findings necessitate careful handling and formulation considerations in future applications.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate with structurally related carbamates and cyclopentane derivatives:
Key Findings:
Structural Complexity vs. The hydroxyl group at position 4 enhances polarity relative to non-hydroxylated analogs (e.g., tert-butyl N-methyl-N-[(1s-4s)-4-aminocyclohexyl]carbamate), influencing solubility and bioavailability .
Synthetic Accessibility :
- Boc protection is widely utilized for amine stability, as seen in both the target compound and (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (84% yield via NaBH₄ reduction) .
- More complex derivatives, such as tert-butyl {(1R,3S)-3-isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}carbamate, require advanced coupling agents (e.g., BOP reagent) and purification steps, reducing overall yield .
Pharmacological Potential: The aminomethyl group in the target compound provides a handle for further functionalization, a feature shared with tert-butyl N-[(1S,3R,4S)-3,4-dihydroxycyclopentyl]carbamate . Cyclopentane-based carbamates are increasingly explored for CNS drug delivery due to their balanced lipophilicity and metabolic stability .
Biological Activity
Rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate is a compound of significant interest in medicinal chemistry, particularly for its potential neuroprotective properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₉N₁O₅
- Molecular Weight : 315.40 g/mol
- CAS Number : 2413847-50-2
The compound features a cyclopentyl structure with an aminomethyl and hydroxy group, which are critical for its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action relevant to neuroprotection:
- Inhibition of β-secretase : The compound has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid-beta plaques associated with Alzheimer's disease (AD). In vitro studies report an IC₅₀ value of 15.4 nM for this inhibition .
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (K_i = 0.17 μM), potentially enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative diseases .
- Reduction of Oxidative Stress : The compound demonstrated a moderate protective effect against oxidative stress induced by amyloid-beta (Aβ) peptides in astrocyte cultures, suggesting a role in mitigating cellular damage .
In Vitro Studies
In vitro studies have highlighted the compound's ability to maintain cell viability in the presence of toxic Aβ peptides. For instance:
- Cell Viability : When astrocytes were treated with Aβ 1-42 alone, cell viability dropped to 43.78%. However, co-treatment with the compound improved viability to 62.98% .
In Vivo Studies
In vivo assessments using scopolamine-induced models of AD showed that while there was some reduction in Aβ levels with this compound treatment, it was not statistically significant compared to established treatments like galantamine . This indicates that while the compound has potential, its efficacy may be limited by factors such as bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. What are the recommended synthetic routes for rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves carbamate protection of the amine group followed by cyclopentane ring functionalization. A stepwise approach includes:
- Amine Protection : Use tert-butyl carbamate (Boc) to protect the aminomethyl group under mild basic conditions (e.g., NaHCO₃) to avoid racemization .
- Hydroxycyclopentyl Functionalization : Employ stereoselective oxidation or hydroxylation, guided by the (1R,3S,4S) configuration, using catalysts like OsO₄ for dihydroxylation or Sharpless conditions for asymmetric epoxidation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC or HPLC .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group .
- Handling : Use dry, oxygen-free solvents (e.g., THF or DMF) during reactions. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the Boc group .
- Decomposition Signs : Monitor for color changes (yellowing) or precipitate formation, indicating degradation .
Q. What spectroscopic techniques are critical for characterizing this compound’s stereochemistry and purity?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- NMR : Analyze - and -NMR for stereochemical confirmation (e.g., coupling constants in the cyclopentyl ring) and Boc group integrity (δ ~1.4 ppm for tert-butyl) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and detect impurities via high-resolution mass accuracy (±0.001 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments observed in synthetic intermediates?
Methodological Answer:
- X-ray Crystallography : Determine absolute configuration of crystalline intermediates, as done for analogous carbamates in cyclopentane systems .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to validate enantiomeric excess (ee) when crystallography is impractical .
- Cross-Validation : Correlate NMR-derived NOE effects with computational models (e.g., DFT-optimized structures) to resolve conflicting stereochemical data .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic attack sites, focusing on the carbamate carbonyl and hydroxyl groups .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) to predict hydrolysis rates of the Boc group .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies .
Q. What experimental designs are suitable for analyzing enantiomer-specific biological activity?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via preparative HPLC, then test each in bioassays (e.g., enzyme inhibition or cell viability) .
- Isotopic Labeling : Synthesize -labeled analogs to track metabolic pathways using LC-MS .
- Crystallographic Analysis : Co-crystallize enantiomers with target proteins (e.g., kinases) to map binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
